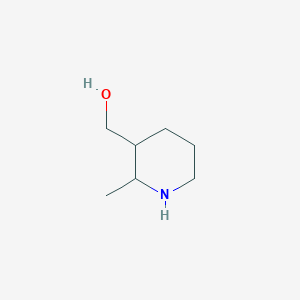

(2-Methylpiperidin-3-yl)methanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-methylpiperidin-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6-7(5-9)3-2-4-8-6/h6-9H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAAYDZZFCLQTFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCCN1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance of Piperidine Methanols in Advanced Synthesis

Piperidine-containing compounds are one of the most important synthetic building blocks in the design of drugs and play a major role in the pharmaceutical industry. nih.govresearchgate.net The piperidine (B6355638) ring is a prevalent scaffold found in numerous pharmaceuticals and natural alkaloids, valued for its ability to influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules. researchgate.netencyclopedia.pub It can enhance metabolic stability, receptor binding, and membrane permeability. researchgate.net

Within this broad and vital class, piperidine methanols serve as versatile intermediates in advanced synthesis. The hydroxyl group provides a reactive handle for a wide array of chemical transformations, allowing for the construction of more complex molecular architectures. These derivatives are crucial in the synthesis of compounds for various therapeutic areas, including anticancer agents, analgesics, antipsychotics, and treatments for Alzheimer's disease. encyclopedia.pub

A pertinent example of the significance of this structural motif is the asymmetric synthesis of ((3R,6R)-6-methylpiperidin-3-yl)methanol, a stereoisomer of the title compound. This specific isomer serves as a key building block, or core, for an orexin (B13118510) receptor antagonist, a type of drug investigated for sleep disorders. acs.org This highlights how the precise three-dimensional arrangement of substituents on the piperidine methanol (B129727) framework is critical for biological activity and underscores the importance of developing synthetic routes to access specific stereoisomers.

Research Landscape and Knowledge Gaps Pertaining to the Chemical Compound

A review of the current scientific literature reveals a significant knowledge gap specifically concerning (2-Methylpiperidin-3-yl)methanol (CAS 1314914-80-1). While the compound is available commercially from various suppliers for research purposes, there is a notable absence of published studies detailing its specific synthesis, properties, or applications. bldpharm.combiosynth.comacsreagentes.com.brlifechemicals.comgloballabor.com.br

The research landscape is, however, rich with studies on the broader class of 2,3-disubstituted piperidines. Significant effort has been dedicated to developing stereoselective synthetic methods to control the relative and absolute stereochemistry of these compounds. nih.gov Asymmetric synthesis of 2,3-cis-disubstituted piperidines, in particular, is considered a challenging yet important goal in synthetic chemistry due to the difficulty in controlling both diastereoselectivity and enantioselectivity. nih.govresearchgate.net

Current research focuses on various strategies to achieve this control, including:

Catalytic Hydrogenation: The hydrogenation of substituted pyridines is a common method to produce cis-piperidines. rsc.org

Asymmetric Cyclization: Copper-catalyzed enantioselective cyclizative aminoboration of unsaturated amines has been developed to create 2,3-cis-disubstituted piperidines with excellent control. nih.govresearchgate.net

Rearrangement Reactions: The rearrangement of intermediates like enantioenriched pyrrolidines has been shown to afford 2,3-disubstituted piperidines with high enantiocontrol. mdpi.com

The primary gap, therefore, is the application of these advanced synthetic methodologies to the specific target of this compound and the subsequent evaluation of its chemical and biological properties. The existing research on its isomers and related structures suggests that it could be a valuable, yet unexplored, building block. acs.org

Structural Features and Chirality Considerations in Piperidine Chemistry

Conventional Multistep Synthesis Approaches

Conventional methods for synthesizing this compound typically rely on the construction and subsequent modification of a pyridine ring. These multistep sequences, while effective, often lack stereocontrol and may require harsh reaction conditions.

A common strategy begins with a commercially available precursor, such as 2-methylnicotinic acid (also known as 2-methylpyridine-3-carboxylic acid). nih.govwhiterose.ac.uk The synthesis of this precursor itself can be achieved through various means, including the cyclocondensation reaction of β-aminocrotonic acid esters. researchgate.net

The synthetic sequence to obtain this compound generally involves two key transformations:

Reduction of the Carboxylic Acid: The carboxylic acid group of 2-methylnicotinic acid is reduced to a hydroxymethyl group to form (2-methylpyridin-3-yl)methanol (B151221). This reduction can be accomplished using standard reducing agents like lithium aluminum hydride (LiAlH₄) in an appropriate solvent such as tetrahydrofuran (B95107) (THF).

Hydrogenation of the Pyridine Ring: The aromatic pyridine ring of (2-methylpyridin-3-yl)methanol is then reduced to the corresponding piperidine. This is typically achieved through catalytic hydrogenation. nih.gov A variety of catalysts can be employed, including rhodium-based catalysts like rhodium(III) oxide (Rh₂O₃), under a hydrogen atmosphere (e.g., 5 bar H₂). nih.govnih.gov The reaction is generally carried out in a solvent such as 2,2,2-trifluoroethanol (B45653) (TFE) at moderate temperatures. nih.gov This hydrogenation step is critical but often yields a mixture of diastereomers (cis and trans isomers) due to the lack of inherent stereocontrol in the process.

Highly Enantioselective and Diastereoselective Synthetic Strategies

To overcome the limitations of conventional methods, significant research has focused on developing stereoselective strategies that allow for the precise control of the C2 and C3 stereocenters. These advanced methods employ chiral catalysts, auxiliaries, or ligands to guide the formation of specific stereoisomers.

The aza-Michael addition, or conjugate addition of an amine nucleophile to an α,β-unsaturated carbonyl compound, is a powerful tool for constructing the piperidine ring. When rendered asymmetric, this reaction can establish key stereocenters with high fidelity. Organocatalysis has emerged as a particularly effective strategy for this transformation. For instance, the asymmetric conjugate addition of nucleophiles to nitroalkenes can create highly functionalized building blocks suitable for cyclization into piperidines. researchgate.net While a direct application to this compound is not prominently documented, organocatalytic approaches for synthesizing polysubstituted piperidines based on aza-Michael additions have been successfully developed, yielding products with high enantiomeric excess. researchgate.net

Organocatalysis provides a robust platform for the enantioselective synthesis of complex piperidine structures. Chiral secondary amines, such as diarylprolinol silyl (B83357) ethers, are frequently used to activate α,β-unsaturated aldehydes or ketones toward nucleophilic attack via iminium ion formation. This strategy can be applied in domino reactions to construct the piperidine skeleton with multiple stereocenters.

An example of this is the development of organocatalytic approaches for the asymmetric synthesis of 2,3,4-trisubstituted piperidines, which often rely on an initial aza-Michael addition followed by a cyclization step. researchgate.net These methods have demonstrated the ability to produce piperidine derivatives in high enantiomeric excess, showcasing the power of organocatalysis in controlling stereochemistry during ring formation. researchgate.net

The use of chiral auxiliaries attached to the substrate can direct the stereochemical outcome of a reaction. A Diels-Alder approach using a chiral auxiliary has been shown to produce polysubstituted piperidines stereoselectively. nih.gov

More recently, transition-metal catalysis with chiral ligands has proven to be a highly effective method for synthesizing stereodefined piperidines. A notable example is the copper-catalyzed asymmetric cyclizative aminoboration for the synthesis of chiral cis-2,3-disubstituted piperidines. nih.govresearchgate.netnih.gov This method utilizes a copper catalyst with a chiral bisphosphine ligand, such as (S,S)-Ph-BPE, to cyclize linear hydroxylamine (B1172632) esters. nih.govresearchgate.net The resulting borylated piperidine can be subsequently oxidized to the corresponding alcohol, providing a route to structures analogous to this compound. This methodology is particularly powerful as it establishes the challenging cis stereochemistry with high enantioselectivity across a range of substrates. nih.govresearchgate.net

Table 1: Copper-Catalyzed Enantioselective Synthesis of cis-2,3-Disubstituted Piperidines nih.govresearchgate.net

| Substrate (R group) | Catalyst System | Yield (%) | ee (%) |

| Phenyl | [CuOTf]₂·benzene / (S,S)-Ph-BPE | 70 | 96 |

| 4-Methylphenyl | [CuOTf]₂·benzene / (S,S)-Ph-BPE | 68 | 95 |

| 4-Methoxyphenyl | [CuOTf]₂·benzene / (S,S)-Ph-BPE | 72 | 96 |

| 4-Fluorophenyl | [CuOTf]₂·benzene / (S,S)-Ph-BPE | 65 | 96 |

| 4-Chlorophenyl | [CuOTf]₂·benzene / (S,S)-Ph-BPE | 63 | 96 |

| 2-Naphthyl | [CuOTf]₂·benzene / (S,S)-Ph-BPE | 60 | 95 |

| n-Butyl | [CuOTf]₂·benzene / (S,S)-Ph-BPE | 55 | 92 |

Data sourced from studies on analogous 2,3-disubstituted piperidine systems.

Biocatalytic Pathways for Chiral Piperidine Methanols

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, operating under mild conditions, can generate chiral molecules with exceptional precision, often obviating the need for protecting groups and reducing waste.

Transaminases (TAs) are powerful biocatalysts for the asymmetric synthesis of chiral primary amines from prochiral ketones. researchgate.netmdpi.com This methodology is highly relevant for the synthesis of precursors to chiral this compound.

A plausible biocatalytic route would involve the asymmetric transamination of an N-protected 2-methyl-3-piperidone substrate. Using either an (R)-selective or (S)-selective transaminase, one could synthesize the corresponding N-protected (R)- or (S)-2-methyl-3-aminopiperidine with high enantiomeric purity. nih.govgoogle.com This chiral amine is a versatile intermediate. The conversion of the amine group to the desired hydroxymethyl group could then be accomplished through established chemical methods, such as a diazotization reaction followed by hydrolysis. The use of immobilized transaminases further enhances the industrial applicability of this method, allowing for enzyme reuse and continuous flow processes. nih.gov

Table 2: Transaminase-Mediated Asymmetric Synthesis of Chiral 3-Aminopiperidine Precursors nih.gov

| Enzyme (Immobilized) | Substrate | Product Configuration | Conversion (%) | ee (%) |

| ATA-256-IMB | N-Boc-3-piperidone | (S) | >99 | >99 |

| ATA-024-IMB | N-Boc-3-piperidone | (S) | >99 | >99 |

| ATA-033-IMB | N-Boc-3-piperidone | (R) | >99 | >99 |

| ATA-036-IMB | N-Boc-3-piperidone | (R) | >99 | >99 |

Data based on the synthesis of N-Boc-3-aminopiperidine, a structural analog precursor.

Enantioselective Imine Reduction in Piperidine Synthesis

Enantioselective imine reduction represents a powerful strategy for the synthesis of chiral piperidines. This method typically involves the reduction of a cyclic imine or an enamine precursor, where the stereochemical outcome is controlled by a chiral catalyst or auxiliary. While direct examples for the synthesis of this compound using this method are not prevalent in the literature, the principles can be applied to suitable precursors.

A key transformation in the synthesis of antipsychotic drugs such as Preclamol and OSU-6162 involves a stereoselective one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines to stereo-defined 3- and 3,4-substituted piperidines. nih.gov This chemo-enzymatic approach highlights the potential of imine reduction in creating chiral piperidine structures. nih.gov

Multi-Enzymatic and Chemo-Enzymatic Cascade Approaches

Multi-enzymatic and chemo-enzymatic cascades offer an elegant and efficient approach to complex molecules by combining several reaction steps in a single pot, thus avoiding the isolation of intermediates and reducing waste. nih.govacs.org These cascades can provide access to highly functionalized and stereochemically defined piperidines.

A notable example is the chemo-enzymatic dearomatization of activated pyridines for the preparation of stereo-enriched 3- and 3,4-disubstituted piperidines. nih.govacs.org This strategy involves the oxidation of readily accessible tetrahydropyridines (THPs) catalyzed by 6-hydroxy-D-nicotine oxidase (6-HDNO), which facilitates a subsequent conjugate reduction and iminium reduction catalyzed by an ene-imine reductase (EneIRED). nih.govacs.org This one-pot cascade has been successfully applied to the synthesis of key intermediates for drugs like Preclamol and Niraparib. nih.govacs.org Although not yet reported for this compound, this methodology demonstrates the potential for creating chiral 2,3-disubstituted piperidines from pyridine precursors.

The following table illustrates the utility of a chemo-enzymatic cascade for the synthesis of a chiral 3-substituted piperidine, a structural motif relevant to the target compound.

| Entry | Substrate | Biocatalysts | Product | Yield (%) | ee (%) |

| 1 | N-benzyl-1,2,3,6-tetrahydropyridine | 6-HDNO, EneIRED | (R)-N-benzyl-3-phenylpiperidine | >99 | >99 |

Data adapted from a study on chemo-enzymatic dearomatization of activated pyridines. acs.org

Crystallization-Induced Dynamic Resolution for Stereoisomer Enrichment

Crystallization-induced dynamic resolution (CIDR) is a powerful technique for obtaining a single stereoisomer from a racemic mixture in potentially quantitative yield. acs.orgacs.orgnih.gov This process combines the continuous racemization of the undesired enantiomer in solution with the selective crystallization of the desired enantiomer. acs.orgacs.orgnih.gov

While specific applications of CIDR for the enrichment of this compound stereoisomers are not detailed in the literature, the methodology has been successfully applied to other chiral amines. For instance, a CIDR process was developed for a chiral diarylmethylamine, a key intermediate in the synthesis of a potent TRPM8 inhibitor. acs.org This was achieved by identifying suitable classical resolution conditions and an optimal racemization agent, formaldehyde. acs.org More recently, light-driven CIDR methods using photoredox catalysts have been developed for the dynamic resolution of racemic amines, offering a mild and efficient alternative. acs.orgnih.govresearchgate.net These approaches could theoretically be adapted for the resolution of this compound or its precursors, provided that suitable racemization conditions and resolving agents are identified.

The general principle of CIDR is outlined below:

| Step | Description |

| 1. Racemization | The undesired enantiomer in the solution phase is continuously converted into its mirror image, maintaining a racemic mixture in solution. |

| 2. Selective Crystallization | The desired enantiomer selectively crystallizes out of the solution, often through the formation of a less soluble diastereomeric salt with a chiral resolving agent. |

| 3. Enrichment | As the desired enantiomer crystallizes, the equilibrium in the solution is shifted, driving the racemization of the undesired enantiomer and leading to a high yield of the desired crystalline stereoisomer. |

Reductive Amination Strategies for Piperidine Ring Closure

Reductive amination is a versatile and widely used method for the formation of amines and can be applied to the synthesis of piperidine rings. masterorganicchemistry.comyoutube.comyoutube.com This reaction involves the condensation of an amine with a carbonyl compound to form an imine or enamine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com For piperidine synthesis, this can be an intramolecular process, where a molecule containing both an amine and a carbonyl or a precursor to a carbonyl is cyclized.

A common strategy involves the use of a dicarbonyl compound which undergoes a double reductive amination with an amine to form the piperidine ring. chim.it While a direct application to this compound is not explicitly documented, one could envision a synthetic route starting from a suitably substituted 1,5-dicarbonyl compound that upon reaction with ammonia (B1221849) or a primary amine and a reducing agent like sodium cyanoborohydride (NaBH3CN), would yield the desired piperidine core. masterorganicchemistry.comchim.it The stereochemistry of the substituents on the piperidine ring can often be controlled by the stereochemistry of the starting dicarbonyl compound. chim.it

The choice of reducing agent is crucial in reductive amination. Mild reducing agents such as sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (Na(OAc)3BH) are often preferred as they can selectively reduce the iminium ion in the presence of the starting aldehyde or ketone. masterorganicchemistry.comyoutube.com

Hydrogenation and Hydroboration/Hydrogenation Cascade Methods

The hydrogenation of substituted pyridines is a direct and atom-economical method for the synthesis of piperidine derivatives. liverpool.ac.ukresearchgate.netyoutube.com A variety of catalysts, both homogeneous and heterogeneous, have been developed for this transformation. For the synthesis of this compound, this would involve the reduction of a precursor like 2-methyl-3-pyridinemethanol.

Recent studies have reported the use of a rhodium oxide (Rh2O3) catalyst for the hydrogenation of various functionalized pyridines under mild conditions. liverpool.ac.ukresearchgate.net This catalyst has shown good tolerance for various functional groups, including alcohols. liverpool.ac.ukresearchgate.net For example, the hydrogenation of 3-pyridinemethanol (B1662793) to 3-piperidinemethanol (B147432) proceeds efficiently with this catalyst.

| Substrate | Catalyst | Conditions | Product | Yield (%) |

| 3-Pyridinemethanol | Rh2O3 | H2 (5 bar), TFE, 40°C, 16h | 3-Piperidinemethanol | >99 |

Data from a study on the hydrogenation of functionalized pyridines with a Rh2O3 catalyst. researchgate.net

Hydroboration/hydrogenation cascades offer another route to substituted piperidines from pyridines. This method can provide high diastereoselectivity, particularly for the synthesis of cis-2,3-disubstituted piperidines.

Novel Annulation and Cyclization Reactions

Intramolecular radical cyclization provides a powerful tool for the construction of cyclic systems, including piperidines. These reactions involve the generation of a radical species that subsequently cyclizes onto a tethered unsaturated group.

While a specific intramolecular radical cyclization leading to this compound is not readily found in the literature, the general strategy can be illustrated by the cyclization of N-allyl propiolamides to form lactams, which can be precursors to piperidines. researchgate.netrsc.org For instance, the treatment of an appropriately substituted amino alcohol derivative containing an unsaturated tether could lead to the formation of the piperidine ring via a radical-mediated cyclization. The regioselectivity of the cyclization (e.g., 5-exo vs. 6-endo) is a key consideration in these reactions and can often be controlled by the choice of radical initiator and reaction conditions.

A plausible precursor for a radical cyclization to form the this compound skeleton could be an N-alkenyl derivative of 2-amino-1-propanol, where the radical is generated on a carbon atom that will form the C6 position of the piperidine ring.

Oxidative Amination of Alkenes for Piperidine Formation

The construction of the piperidine skeleton, a ubiquitous motif in pharmaceuticals and natural products, can be efficiently achieved through the intramolecular oxidative amination of unsaturated amines. This strategy, often catalyzed by transition metals such as palladium, provides a powerful tool for the stereoselective synthesis of substituted piperidines from acyclic precursors. One prominent approach within this category is the Wacker-type cyclization, which involves the nucleophilic attack of a tethered amine onto a palladium-activated alkene.

A hypothetical, yet chemically sound, synthetic route to this compound using this methodology would commence with a suitably designed unsaturated amino alcohol. The stereochemical outcome of the cyclization is intrinsically linked to the geometry of the starting material and the mechanism of the palladium-catalyzed amination.

A plausible precursor for this transformation is an N-protected derivative of 6-amino-4-methylhept-1-en-3-ol. The intramolecular oxidative cyclization of such a substrate would proceed via a 6-endo-trig pathway to furnish a 2,3-disubstituted piperidine. The reaction is typically catalyzed by a palladium(II) salt, such as palladium(II) acetate (B1210297) or bis(acetonitrile)palladium(II) chloride, in the presence of an oxidant to regenerate the active catalyst. Common oxidants for these transformations include benzoquinone (BQ), copper salts, or molecular oxygen. The choice of the nitrogen-protecting group (e.g., tosyl, carbamate) is crucial as it influences the nucleophilicity of the amine and the stability of the resulting palladacycle intermediate.

The palladium catalyst coordinates to the alkene, rendering it susceptible to intramolecular attack by the nitrogen nucleophile. This aminopalladation step can proceed in either a syn or anti fashion relative to the palladium metal, and the subsequent β-hydride elimination dictates the formation of the final product. For the synthesis of a 2,3-disubstituted piperidine, the desired product is often a vinylpiperidine derivative, which can then be further functionalized.

For instance, the palladium-catalyzed oxidative cyclization of an N-protected 6-amino-4-methylhept-1-en-3-ol derivative would be expected to yield the corresponding N-protected 2-methyl-3-vinylpiperidine. The stereochemistry at the C2 and C3 positions of the piperidine ring would be established during the cyclization step, influenced by the stereocenters present in the starting material and the geometry of the transition state.

The resulting vinylpiperidine can then be converted to the target this compound through a subsequent hydroboration-oxidation reaction. This two-step process involves the addition of a borane (B79455) reagent (e.g., borane-tetrahydrofuran (B86392) complex, BH3•THF) across the vinyl group, followed by oxidation with hydrogen peroxide in a basic medium. This reaction is well-established to proceed with anti-Markovnikov regioselectivity, affording the primary alcohol, and with syn-stereospecificity, where the hydrogen and hydroxyl groups are added to the same face of the double bond. digitellinc.comorgsyn.orgmasterorganicchemistry.com

Detailed research findings on analogous systems have demonstrated the feasibility of such transformations. For example, palladium-catalyzed intramolecular amination reactions of unsaturated amines have been successfully employed to synthesize a variety of substituted piperidines with good to excellent yields and stereoselectivities. researchgate.netnih.gov The conditions for these reactions are often mild and tolerant of various functional groups.

The following table summarizes hypothetical yet representative data for the key steps in the synthesis of this compound via oxidative amination of an alkene, based on established literature for similar transformations.

Elucidation of Reaction Mechanisms in Stereoselective Syntheses

The stereoselective synthesis of this compound can be approached through several strategic disconnections, primarily involving the stereocontrolled reduction of a suitably substituted pyridine precursor, such as a 2-methylnicotinate derivative or 2-methyl-3-pyridinecarboxaldehyde. The elucidation of the reaction mechanisms governing these transformations is critical for optimizing reaction conditions and achieving high levels of stereocontrol.

One of the most powerful methods for the synthesis of substituted piperidines is the catalytic hydrogenation of the corresponding pyridine ring. rsc.org The mechanism of this transformation is complex and highly dependent on the catalyst, substrate, and reaction conditions. For instance, the hydrogenation of substituted pyridines can proceed via a stepwise reduction, involving di- and tetrahydropyridine (B1245486) intermediates. rsc.org The initial hydrogen addition can occur at various positions of the pyridine ring, influencing the subsequent stereochemical outcome. rsc.org

Recent studies on the Rh-catalyzed asymmetric hydrogenation of 2-pyridyl-substituted alkenes have provided valuable mechanistic insights that can be extrapolated to the synthesis of this compound. Kinetic, spectroscopic, and computational studies suggest that the addition of hydrogen is the rate-determining step, while the insertion of the alkene into the metal-hydride bond is the enantio-determining step. nih.gov These findings underscore the importance of the catalyst-substrate interaction in dictating the stereochemical course of the reaction.

Furthermore, chemo-enzymatic methods have emerged as a powerful strategy for the synthesis of chiral piperidines. acs.orgnih.gov These approaches often involve the dearomatization of pyridinium (B92312) salts, followed by stereoselective enzymatic reduction. acs.orgnih.gov The mechanism of these enzymatic reductions is highly specific, with the enzyme's active site acting as a chiral template to control the facial selectivity of hydride delivery to an iminium intermediate. nih.gov

Role of Catalysts and Reagents in Stereochemical Induction

The choice of catalyst and reagents is paramount in directing the stereochemical outcome of the synthesis of this compound. Both homogeneous and heterogeneous catalysts, as well as chiral auxiliaries and biocatalysts, play a crucial role in stereochemical induction.

In the context of catalytic hydrogenation, chiral phosphine (B1218219) ligands coordinated to transition metals such as rhodium and ruthenium are widely employed to create a chiral environment around the catalytic center. nih.govnih.gov For example, Ru-DTBM-segphos has been shown to be highly efficient in the enantioselective hydrogenation of 2-pyridyl-substituted alkenes, achieving high enantiomeric excesses. nih.gov The steric and electronic properties of these ligands are finely tuned to favor the formation of one enantiomer over the other by controlling the geometry of the transition state during the key bond-forming step. nih.gov

Lewis acids have also been demonstrated to catalyze the hydrogenation of substituted pyridines. rsc.org For example, the frustrated Lewis pair (FLP) formed from C6F5(CH2)2B(C6F5)2 and a pyridine derivative can activate molecular hydrogen and facilitate its stepwise addition to the pyridine ring. rsc.org The stereoselectivity in such systems is governed by the intricate interplay of steric and electronic effects within the ion pair intermediate. rsc.org

Biocatalysts, such as oxidases and reductases, offer an alternative and often highly selective approach. acs.orgnih.gov In chemo-enzymatic strategies, an oxidase can generate an achiral tetrahydropyridine intermediate, which is then asymmetrically reduced by an ene-imine reductase (IRED) to furnish the desired chiral piperidine. acs.orgnih.gov The high degree of stereoselectivity observed in these enzymatic reactions is a direct consequence of the specific binding of the substrate within the enzyme's chiral active site. nih.gov

The following table summarizes the role of different catalyst types in the stereoselective synthesis of piperidine derivatives:

| Catalyst Type | Mechanism of Stereochemical Induction | Key Features |

| Chiral Transition Metal Complexes (e.g., Rh, Ru with chiral phosphine ligands) | Creation of a chiral environment around the metal center, influencing the enantio-determining step (e.g., migratory insertion). nih.gov | High efficiency and enantioselectivity, tunable ligand properties. nih.gov |

| Lewis Acids (e.g., Frustrated Lewis Pairs) | Formation of chiral ion pair intermediates, directing the trajectory of hydride transfer. rsc.org | Metal-free catalysis, unique reactivity patterns. rsc.org |

| Biocatalysts (e.g., Oxidases, Reductases) | Enzyme's chiral active site acts as a template, controlling the facial selectivity of the reduction. acs.orgnih.gov | High stereospecificity, mild reaction conditions. acs.orgnih.gov |

Intermediate Characterization and Reaction Pathway Analysis

The direct characterization of reaction intermediates is often challenging due to their transient nature. However, a combination of spectroscopic techniques and kinetic studies can provide valuable information about the reaction pathway. In the synthesis of piperidines from pyridines, di- and tetrahydropyridine species are key intermediates. rsc.org While their isolation can be difficult, their presence can often be inferred from in-situ monitoring techniques such as NMR spectroscopy or by trapping experiments.

In chemo-enzymatic cascades, intermediates such as N-substituted tetrahydropyridines are often stable enough to be isolated and characterized. acs.org This allows for a stepwise analysis of the reaction sequence and optimization of each individual transformation.

Transition State Modeling for Predictive Synthesis

Computational modeling of transition states has become an indispensable tool for understanding and predicting the stereochemical outcome of asymmetric reactions. By calculating the relative energies of the diastereomeric transition states leading to different stereoisomers, it is possible to rationalize the observed selectivity and even design more effective catalysts.

For the Rh-catalyzed asymmetric hydrogenation of pyridyl-substituted alkenes, transition state models can be constructed to visualize the interaction between the chiral ligand, the metal center, and the substrate. acs.org These models can reveal the subtle non-covalent interactions, such as steric hindrance and electronic effects, that are responsible for stereochemical discrimination. acs.org

Similarly, in enzymatic reactions, docking studies and molecular dynamics simulations can be used to model the binding of the substrate within the enzyme's active site. nih.gov This allows for the identification of key amino acid residues that are involved in catalysis and stereocontrol. Such insights are invaluable for enzyme engineering efforts aimed at improving the catalyst's performance or altering its substrate specificity. nih.gov While specific transition state models for the synthesis of this compound are not yet available in the literature, the principles derived from related systems provide a strong foundation for future computational investigations in this area.

Chemical Transformations and Derivatization of 2 Methylpiperidin 3 Yl Methanol

Functional Group Interconversions at the Methanol (B129727) Moiety

The primary alcohol of (2-Methylpiperidin-3-yl)methanol is a key site for functionalization, allowing for its conversion into a variety of other functional groups.

Oxidation to Aldehydes and Carboxylic Acids: The primary alcohol can be oxidized to the corresponding aldehyde, (2-Methylpiperidine-3-yl)carbaldehyde, using a range of standard oxidizing agents. Milder reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are typically employed to stop the oxidation at the aldehyde stage. Stronger oxidizing agents, for instance, potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid), will further oxidize the alcohol to 2-Methylpiperidine-3-carboxylic acid.

Esterification: The hydroxyl group readily undergoes esterification with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. The reaction with an acid chloride, such as benzoyl chloride, in the presence of a base like pyridine (B92270) or triethylamine, yields the benzoate (B1203000) ester. youtube.com Similarly, anhydrides, in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can be used for acylation. organic-chemistry.org

Ether Synthesis: Ether derivatives can be prepared via Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which is then reacted with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) to yield the desired ether. masterorganicchemistry.com

Conversion to Halides: The hydroxyl group can be converted to a leaving group, such as a halide, to facilitate further nucleophilic substitution reactions. Treatment with thionyl chloride (SOCl2) can yield (3-(chloromethyl)-2-methylpiperidine), while phosphorus tribromide (PBr3) can be used to synthesize the corresponding bromide. libretexts.org These transformations often require protection of the piperidine (B6355638) nitrogen to avoid side reactions.

Transformations of the Piperidine Nitrogen

The secondary amine of the piperidine ring is a nucleophilic center that can be readily derivatized through various reactions.

N-Alkylation: The piperidine nitrogen can be alkylated using alkyl halides. researchgate.netgoogle.com For instance, reaction with an alkyl bromide or iodide in the presence of a base like potassium carbonate (K2CO3) in a solvent such as acetonitrile (B52724) or DMF leads to the formation of the corresponding N-alkylated piperidine. researchgate.net To favor mono-alkylation and prevent the formation of quaternary ammonium (B1175870) salts, the alkyl halide is often added slowly to an excess of the amine. researchgate.net

N-Acylation: Acylation of the piperidine nitrogen is a common transformation, typically achieved by reacting the amine with an acid chloride or an acid anhydride (B1165640) in the presence of a base. researchgate.net This reaction introduces an amide functionality, which can influence the compound's biological activity and physicochemical properties.

Reductive Amination: The secondary amine can participate in reductive amination reactions. masterorganicchemistry.comorganic-chemistry.org For example, reaction with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) can introduce a variety of substituents onto the nitrogen atom. masterorganicchemistry.comrsc.org

Substitution Reactions on the Piperidine Ring System

Direct substitution on the piperidine ring of this compound is challenging due to the unactivated C-H bonds. However, with appropriate functionalization, substitution reactions can be achieved.

One strategy involves the introduction of a leaving group on the ring. For instance, if a hydroxyl group were present on the ring, it could be converted to a mesylate or tosylate, which could then be displaced by a nucleophile. While direct substitution on the parent compound is not straightforward, derivatives can be designed to undergo such reactions.

Regioselective Functionalization of the Piperidine Scaffold

Achieving regioselectivity in the functionalization of the piperidine ring is crucial for synthesizing specific isomers. Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heterocyclic systems. baranlab.orgwikipedia.orguwindsor.caharvard.eduorganic-chemistry.org This technique can be adapted for piperidine derivatives.

By protecting the piperidine nitrogen with a suitable directing group, such as a carbamate (B1207046) (e.g., Boc), it is possible to direct lithiation to a specific position on the piperidine ring. The resulting organolithium species can then react with various electrophiles to introduce a wide range of substituents in a regioselective manner. The choice of the directing group and the reaction conditions are critical for controlling the site of metalation.

Coupling Reactions for Extended Molecular Structures

To build more complex molecules, this compound or its derivatives can be utilized in various cross-coupling reactions. This typically requires the introduction of a halide or a boronic acid/ester functionality onto the molecule.

Suzuki-Miyaura Coupling: If a halogen atom is introduced onto the piperidine ring system, for instance by converting a hydroxyl group to a triflate and then to a halide, the resulting halo-derivative can participate in Suzuki-Miyaura coupling reactions. nih.govproprogressio.huresearchgate.netresearchgate.net This palladium-catalyzed reaction with a boronic acid or ester allows for the formation of a new carbon-carbon bond, enabling the connection of aryl or vinyl groups to the piperidine scaffold. nih.govproprogressio.hu

Heck Coupling: Similarly, a halogenated derivative of this compound could be used in Heck coupling reactions. organic-chemistry.orgresearchgate.net This palladium-catalyzed reaction couples the halide with an alkene, providing another powerful method for C-C bond formation and the extension of the molecular structure. organic-chemistry.org

Buchwald-Hartwig Amination: For the formation of C-N bonds, a halogenated derivative of the piperidine could be subjected to Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction would enable the introduction of a variety of amine-based substituents.

These coupling reactions significantly expand the synthetic utility of the this compound scaffold, allowing for the creation of a vast library of derivatives with diverse structures and potential applications.

Computational Chemistry and Theoretical Studies on 2 Methylpiperidin 3 Yl Methanol

Conformational Analysis and Energy Landscapes of Piperidine (B6355638) Derivatives

The three-dimensional structure of piperidine derivatives is fundamental to their chemical and biological activity. Computational methods provide deep insights into the conformational preferences and the energy landscapes that govern their dynamic behavior.

The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. For a substituted piperidine like (2-Methylpiperidin-3-yl)methanol, the relative orientation of the methyl and hydroxymethyl groups significantly influences the stability of the various possible conformers. The substituents can occupy either axial or equatorial positions, leading to different diastereomers (cis and trans) with distinct energy levels.

Computational studies, often employing methods like Density Functional Theory (DFT), are used to calculate the relative energies of these conformers. For 2-substituted piperidines, there is a known preference for the substituent to occupy an equatorial position to avoid 1,3-diaxial interactions with hydrogen atoms on the ring. However, factors like allylic strain can sometimes favor an axial conformation, particularly when the nitrogen atom is acylated. acs.org In the case of this compound, the interplay between the 2-methyl group and the 3-hydroxymethyl group determines the most stable conformation.

An energy landscape is a conceptual map that represents the potential energy of a molecule as a function of its atomic coordinates. researchgate.net For piperidine derivatives, this landscape would show various energy minima corresponding to stable chair and boat conformers, and the transition states (saddle points) that represent the energy barriers for conversion between them. Studies on methylpiperidines have shown that G3MP2B3-derived calculations can provide excellent agreement with experimental enthalpies of formation, allowing for accurate prediction of isomer stability. nih.gov

The lowest energy conformation for this compound would be predicted by considering the steric bulk of both substituents. Generally, the conformer with both the methyl and hydroxymethyl groups in equatorial positions (trans isomer) is expected to be the most stable due to minimized steric hindrance.

Table 1: Predicted Relative Stability of this compound Conformers This table illustrates the general principles of conformational analysis applied to this compound. The energy values are qualitative and serve to demonstrate the expected stability order based on steric interactions.

| Isomer | 2-Methyl Position | 3-Hydroxymethyl Position | Predicted Relative Energy (kcal/mol) | Primary Strain Type |

| trans | Equatorial | Equatorial | 0 (most stable) | Minimal gauche interactions |

| cis | Equatorial | Axial | > 0 | 1,3-diaxial interaction (hydroxymethyl) |

| cis | Axial | Equatorial | > 0 | 1,3-diaxial interaction (methyl) |

| trans | Axial | Axial | >> 0 (least stable) | Two 1,3-diaxial interactions |

Data is illustrative, based on established principles of conformational analysis for substituted piperidines. acs.orgwhiterose.ac.uk

Quantum Chemical Calculations for Molecular Reactivity Prediction

Quantum chemical calculations are indispensable tools for predicting the reactivity of molecules. By modeling the electronic structure, these methods can identify reactive sites and predict the outcomes of chemical reactions. Conceptual Density Functional Theory (DFT) provides a framework for this, using various descriptors to quantify reactivity. researchgate.netmdpi.com

For this compound, reactivity is centered around the nitrogen lone pair, the hydroxyl group, and the C-H bonds adjacent to the nitrogen. Quantum chemical methods can calculate properties like:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate the molecule's ability to act as a nucleophile or electrophile, respectively. The energy gap between them relates to the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map visually identifies regions of positive and negative electrostatic potential, highlighting sites susceptible to electrophilic or nucleophilic attack. The nitrogen and oxygen atoms are expected to be regions of negative potential.

Global Reactivity Descriptors: These indices, derived from the energies of the FMOs, provide a quantitative measure of reactivity. researchgate.net

Table 2: Key Quantum Chemical Reactivity Descriptors

| Descriptor | Symbol | Definition | Interpretation for Reactivity |

| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | Electron escaping tendency; a higher value indicates greater reactivity. |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution; higher hardness implies lower reactivity. |

| Chemical Softness | S | 1 / η | The inverse of hardness; a higher value indicates greater reactivity. |

| Electrophilicity Index | ω | µ² / (2η) | Measures the ability to accept electrons; a higher value indicates a better electrophile. |

Based on the principles of Conceptual DFT. researchgate.netmdpi.com

Studies on related piperidine derivatives have successfully used these methods. For instance, calculations on N-chloropiperidines have been used to assess the thermochemistry of rearrangement reactions, accurately predicting reaction barriers and identifying the most stable products. nih.gov Similarly, quantum chemical studies on piperidine radicals have elucidated the mechanisms of hydrogen migration, showing how protonation and solvation influence reaction pathways. acs.orgnih.gov These approaches can be directly applied to this compound to predict its behavior in various chemical environments.

In Silico Design for Optimized Synthetic Pathways

Computational chemistry plays a crucial role in modern synthetic chemistry by enabling the in silico design and optimization of reaction pathways. This approach saves time and resources by predicting the feasibility and stereochemical outcome of reactions before they are attempted in the lab.

For a molecule like this compound, with two stereocenters, achieving stereocontrol is a primary synthetic challenge. Computational modeling can assist in several ways:

Predicting Stereoselectivity: The synthesis of disubstituted piperidines often relies on stereoselective reactions. For example, the diastereoselective lithiation of N-Boc protected methylpiperidines followed by trapping with an electrophile can yield specific trans isomers. whiterose.ac.ukrsc.org Computational models can predict the preferred direction of attack by calculating the energies of the transition states leading to the different diastereomeric products. This is guided by the conformational analysis of the starting material, where lithiation is predicted to occur at the most accessible equatorial position. whiterose.ac.uk

Evaluating Reaction Mechanisms: Computational studies can map out the entire reaction coordinate for a proposed synthetic step. This includes identifying intermediates and calculating the activation energies for each elementary step. Such analysis can help in understanding why a particular reaction is high- or low-yielding and can suggest modifications to the reaction conditions (e.g., catalyst, solvent) to improve the outcome. The hydrogen borrowing strategy, a powerful method for synthesizing substituted piperidines, involves multiple catalytic steps that can be modeled computationally. nih.gov

Screening Catalysts and Reagents: In silico methods allow for the virtual screening of different catalysts or reagents for a desired transformation. By calculating reaction barriers for a range of potential candidates, chemists can identify the most promising systems for experimental investigation. This approach is common in the development of methods for the hydrogenation of substituted pyridines to access piperidine cores. nih.gov

The integration of these computational strategies allows for a more rational and efficient approach to the synthesis of complex targets like this compound, guiding the design of pathways that are both high-yielding and stereoselective.

Applications of 2 Methylpiperidin 3 Yl Methanol As a Versatile Chemical Building Block

Precursor in Complex Organic Synthesis

The utility of the (2-Methylpiperidin-3-yl)methanol framework is prominently demonstrated in its role as a key intermediate in the synthesis of complex, high-value molecules. The specific stereochemistry of the methyl and hydroxymethyl substituents on the piperidine (B6355638) ring is crucial for building the core of larger, stereochemically dense targets.

A notable example is the asymmetric synthesis of the piperidine core of MK-6096, an orexin (B13118510) receptor antagonist. In a multi-step synthesis, the compound ((3R,6R)-6-methylpiperidin-3-yl)methanol was identified as a key advanced intermediate. nih.gov The process involved a biocatalytic transamination to set the stereocenter at the C6 position, followed by a crystallization-induced dynamic resolution to establish the desired trans relationship between the methyl group and the ester precursor to the hydroxymethyl group. The final reduction of the lactam and ester functionalities yields the target ((3R,6R)-6-methylpiperidin-3-yl)methanol hydrochloride. nih.gov This synthesis highlights how the compound serves as a critical, pre-organized chiral building block, simplifying the construction of a complex pharmaceutical candidate.

The broader piperidine-3-methanol scaffold is also a recognized structural motif in other complex syntheses. For instance, derivatives such as (3S,4R)-(−)-trans-4-(4′-fluorophenyl)-3-hydroxymethyl-N-methylpiperidine are crucial intermediates in the synthesis of Paroxetine, a selective serotonin (B10506) reuptake inhibitor. chemicalbook.comcore.ac.uk These examples underscore the strategic importance of the substituted piperidine-3-methanol core in streamlining the synthesis of intricate molecular architectures.

Table 1: Examples of this compound Scaffolds in Complex Synthesis This table is interactive. Users can sort columns by clicking on the headers.

| Precursor Scaffold | Target Molecule Class | Key Synthetic Transformation | Reference |

|---|---|---|---|

| ((3R,6R)-6-Methylpiperidin-3-yl)methanol | Orexin Receptor Antagonist (MK-6096) | Reduction of a trans-lactam acid | nih.gov |

| (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine | Selective Serotonin Reuptake Inhibitor (Paroxetine) | Intermediate from epoxy-piperidone ring-opening | chemicalbook.comcore.ac.uk |

Role in the Synthesis of Chiral Scaffolds and Heterocyclic Systems

The inherent stereochemistry and bifunctional nature of this compound make it an ideal starting point for the synthesis of more elaborate chiral scaffolds and novel heterocyclic systems. The piperidine ring can be used as a template upon which other rings are built, or it can be a precursor to different heterocyclic structures through ring-expansion or cleavage-cyclization strategies.

Recent advances in catalysis have provided efficient methods for constructing stereochemically defined piperidines, which are themselves valuable chiral scaffolds. For example, a copper-catalyzed asymmetric cyclizative aminoboration of aminoalkenes has been developed to produce chiral 2,3-cis-disubstituted piperidines with high enantioselectivity. ajchem-b.com This type of transformation establishes the core structure found in this compound and is utilized in the synthesis of key intermediates for therapeutic agents like Avacopan. ajchem-b.com

Furthermore, the hydroxyl and amine functionalities within the molecule allow for the construction of fused or spirocyclic heterocyclic systems. The hydroxyl group can be activated and displaced by the piperidine nitrogen in an intramolecular fashion to form bicyclic azetidinium ions, or it can participate in reactions with external reagents to build new rings. For instance, the general reaction of amino alcohols with a C1 source like methanol (B129727) can lead to the formation of 1,3-oxaza-heterocycles. nih.govcarta-evidence.org This demonstrates how the hydroxymethyl group of this compound could be used to generate fused oxazolidine (B1195125) or oxazinane ring systems, thereby expanding the structural diversity of accessible chiral scaffolds. The synthesis of piperidine derivatives through various intramolecular cyclization cascades, such as the aza-Heck cyclization, further illustrates the importance of this structural class in creating diverse heterocyclic frameworks. chemicalbook.com

Development of Chiral Ligands for Asymmetric Catalysis

Chiral amino alcohols are a well-established class of precursors for the synthesis of privileged ligands for asymmetric catalysis. The combination of a hard nitrogen donor and a hydroxyl group that can be transformed into a soft phosphine (B1218219) donor makes them ideal for creating P,N-ligands. These non-symmetrical ligands have proven highly effective in a multitude of metal-catalyzed reactions. researchgate.net

This compound, with its defined stereochemistry and amino alcohol structure, is a prime candidate for development into a chiral ligand. The synthetic steps to convert it into a P,N-ligand would typically involve:

Protection of the secondary amine.

Conversion of the primary hydroxyl group into a good leaving group (e.g., a tosylate or mesylate).

Substitution with a diaryl- or dialkylphosphine moiety.

Deprotection of the amine.

Alternatively, the amine can be directly functionalized, and the hydroxyl group can coordinate to a metal center as part of a bidentate ligand. Ligands derived from such scaffolds are valuable in numerous asymmetric transformations, including hydrogenation, hydroformylation, and allylic alkylation. researchgate.net While the general utility of chiral amino alcohols and piperidine-containing structures in catalysis is widely recognized, specific examples detailing the synthesis of a chiral ligand directly from this compound and its application in a catalytic reaction are not prominently featured in current literature. However, the structural motifs are highly relevant, and its potential is inferred from the success of analogous chiral N-heterocyclic ligands in achieving high enantioselectivity in catalysis. researchgate.net

Applications in Non-Pharmacological Molecular Design

Beyond its role in medicinal chemistry, the this compound scaffold is relevant to non-pharmacological molecular design, particularly in materials science and industrial applications.

One significant application of simple piperidine derivatives is in corrosion inhibition . Research has shown that methyl-substituted piperidines, including 2-methylpiperidine (B94953) and 3-methylpiperidine (B147322), are effective corrosion inhibitors for metals like iron and nickel in acidic environments. The inhibition mechanism involves the adsorption of the piperidine molecule onto the metal surface. The nitrogen atom's lone pair of electrons plays a key role in coordinating to the metal, forming a protective layer that blocks active sites and slows the corrosion process. researchgate.net The efficiency of inhibition is influenced by the molecular structure and the substitution pattern on the piperidine ring.

Table 2: Corrosion Inhibition Efficiency of Methylpiperidine Derivatives This table is interactive. Users can sort columns by clicking on the headers.

| Inhibitor | Metal/Medium | Inhibition Efficiency (%) | Mechanism | Reference |

|---|---|---|---|---|

| 2-Methylpiperidine | Iron / 1 M HCl | ~75% (at 10⁻² M) | Mixed-type inhibitor, Adsorption | |

| 3-Methylpiperidine | Iron / 1 M HCl | ~78% (at 10⁻² M) | Mixed-type inhibitor, Adsorption | |

| 2-Methylpiperidine | Nickel / HNO₃ | Moderate | Chemisorption / Hydrogen bonding | |

| 3-Methylpiperidine | Nickel / HNO₃ | Higher than 2-MP | Chemisorption / Hydrogen bonding |

Other areas of non-pharmacological molecular design where this scaffold is relevant include:

Ionic Liquids: The quaternization of the nitrogen atom in 3-methylpiperidine has been used to create a range of room-temperature ionic liquids. The presence of the hydroxymethyl group in this compound could be used to introduce additional functionality into such ionic liquids, potentially tuning their properties for applications as "green" solvents or electrolytes.

Dendrimer Scaffolds: Piperidine cores have been incorporated into the design of glycodendrimers, which are complex, branched macromolecules. nih.gov The functional handles on this compound would allow it to be integrated into such polymeric or dendrimeric structures, creating new functional materials.

Emerging Research Directions and Future Perspectives

Sustainable Synthesis of Chiral Piperidine (B6355638) Methanols

The synthesis of chiral piperidines, key structures in many pharmaceuticals, is undergoing a transformation toward more sustainable and cost-effective methods. mdpi.comnih.govmedhealthreview.com Traditional multi-step syntheses are often inefficient and rely on expensive and toxic heavy metal catalysts like palladium. mdpi.comnih.gov Modern approaches aim to address these shortcomings by embracing principles of green chemistry. news-medical.netacs.org

A significant area of development is the use of biocatalysis. Enzymes offer high regio- and enantioselectivity under mild reaction conditions, reducing both energy consumption and chemical waste. durham.ac.uk For instance, immobilized enzymes, such as Candida antarctica lipase (B570770) B (CALB), have been successfully used in the synthesis of piperidine derivatives, offering the advantage of catalyst reusability. nih.gov Chemo-enzymatic strategies, which combine the strengths of chemical synthesis and biocatalysis, are also gaining prominence. durham.ac.uk One such approach involves a one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined substituted piperidines. durham.ac.uk Another innovative strategy combines biocatalytic carbon-hydrogen (C-H) oxidation with radical cross-coupling, a method that can dramatically simplify the synthesis of complex 3D piperidine structures by reducing lengthy 7-17 step processes to just 2-5 steps. mdpi.comnih.govmedhealthreview.com These enzymatic and chemo-enzymatic methods represent a significant step forward in the sustainable production of chiral piperidine building blocks like (2-Methylpiperidin-3-yl)methanol.

| Sustainable Method | Key Features | Advantages | Reference |

| Biocatalytic C-H Oxidation | Uses enzymes to selectively hydroxylate piperidine rings. | Reduces reliance on precious metals, simplifies pathways. | mdpi.comnih.gov |

| Immobilized Biocatalysis | Employs enzymes like CALB fixed on a solid support. | Catalyst is reusable, improving cost-effectiveness. | nih.gov |

| Chemo-enzymatic Cascades | Combines chemical reactions and biocatalytic steps in one pot. | High stereoselectivity, efficient synthesis of chiral products. | durham.ac.uknih.gov |

| Hybrid Bio-organocatalysis | Uses a transaminase to generate a key intermediate for a subsequent organocatalyzed reaction. | Creates molecular complexity from simple precursors. | nih.gov |

Exploration of Novel Reactivity Patterns

Beyond improving its synthesis, researchers are actively exploring new ways to chemically modify the this compound scaffold to generate novel structures. The inherent functionality—a secondary amine, a stereocenter at C2, and a primary alcohol at C3—provides multiple handles for chemical transformation.

Recent advances have demonstrated novel reactivity patterns for the broader piperidine class. For example, nickel-electrocatalyzed radical cross-coupling has been used to form new carbon-carbon bonds efficiently without the need for protecting groups. mdpi.comnih.gov Gold-catalyzed annulation procedures allow for the direct assembly of highly substituted piperidines from N-allenamides and alkene-tethered oxime ethers. Furthermore, radical-mediated cyclization cascades are being developed to construct the piperidine ring itself in a regioselective manner. researchgate.net

Specifically for hydroxymethyl piperidines, condensation reactions with aldehydes and ketones present a pathway to new heterocyclic systems. The reaction of the closely related 2-hydroxymethylpiperidine with various aldehydes has been shown to produce hexahydro-3-alkyl-3H-oxazolo[3,4-a]pyridines. acs.orgacs.org This type of transformation could be applied to this compound to create a new family of tricyclic derivatives with unique stereochemistry and potential biological activity. The diastereoselective alkoxymethylation of metalloenamines derived from tetrahydropyridines also represents a key reaction for controlling stereochemistry at the C3 and C4 positions, a strategy relevant to the synthesis of analogues of the target compound. nih.gov

Integration with Flow Chemistry and Automated Synthesis

The shift from traditional batch processing to continuous flow chemistry is a major trend in modern organic synthesis, offering enhanced safety, scalability, and efficiency. uc.pt Flow chemistry systems, by using small, heated, and pressurized reactors, can significantly accelerate reactions, improve yields, and allow for the safe handling of hazardous reagents and reactive intermediates. acs.orgacs.org

For the synthesis of piperidines, flow chemistry has already proven effective. Protocols have been developed for the rapid and scalable synthesis of enantioenriched α-substituted piperidines using Grignard reagents in a continuous flow setup, achieving high yields and diastereoselectivity in minutes. nih.govorganic-chemistry.org Electroreductive cyclization in a flow microreactor has also been successfully used to synthesize piperidine derivatives, offering a green and efficient alternative to methods requiring toxic reagents or catalysts. nih.gov The integration of these technologies could lead to on-demand, automated synthesis of this compound and its derivatives. researchgate.net

Automated synthesis platforms, which combine flow chemistry with robotics and artificial intelligence, are poised to revolutionize drug discovery. nih.gov These platforms can systematically prepare and test libraries of compounds, accelerating the optimization of fragment hits into lead compounds. acs.org By developing a robust flow synthesis for the this compound core, it could be integrated into such automated systems, enabling the rapid elaboration of this scaffold into a diverse range of potential drug candidates. acs.orgresearchgate.net

| Technology | Application to Piperidine Synthesis | Potential Benefits for this compound | Reference |

| Continuous Flow Chemistry | Rapid, high-yield synthesis of α-chiral piperidines. | Improved safety, scalability, reduced reaction times, higher purity. | nih.govorganic-chemistry.org |

| Flow Electrochemistry | Green synthesis via electroreductive cyclization. | Avoids toxic reagents, efficient single-step synthesis. | nih.govnih.govsoton.ac.uk |

| Automated Synthesis Platforms | Modular elaboration of fragments for drug discovery. | Rapid generation of derivative libraries for screening. | acs.orgnih.gov |

Expanding the Scope of Derivatization and Applications

The ultimate goal of developing new synthetic methods is to create novel molecules with useful properties. Expanding the derivatization of this compound is key to exploring its application space, particularly in pharmacology. The piperidine scaffold is a privileged structure, appearing in thousands of compounds in clinical and preclinical studies. organic-chemistry.org

Derivatization can target any of the reactive sites on the molecule. The hydroxyl group can be converted into other functionalities, such as fluoro groups, which can significantly alter a molecule's pharmacokinetic properties. nih.gov The secondary amine is a common site for modification, for instance, through N-arylation or conversion to amides and sulfonamides to explore structure-activity relationships. acs.org

The development of new derivatives is driven by the search for novel therapeutic agents. Substituted piperidines have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antidepressant properties. Chemo-enzymatic methods have been used to synthesize chiral piperidine precursors for important drugs like the ovarian cancer monotherapeutic Niraparib and the antipsychotic agents Preclamol and OSU-6162. durham.ac.uknih.gov By applying modern synthetic strategies to this compound, a new generation of derivatives can be created and screened for a wide array of biological targets, potentially leading to the discovery of new and effective medicines. medhealthreview.comnews-medical.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.